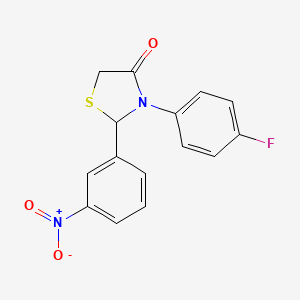
3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of fluorophenyl and nitrophenyl groups in the compound may enhance its biological activity and specificity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate thiosemicarbazones with α-halo ketones or aldehydes. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction medium can be an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for thiazolidinones often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorophenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one involves interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorophenyl and nitrophenyl groups may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Thiazolidinone, 3-(4-chlorophenyl)-2-(3-nitrophenyl)-
- 4-Thiazolidinone, 3-(4-methylphenyl)-2-(3-nitrophenyl)-
- 4-Thiazolidinone, 3-(4-bromophenyl)-2-(3-nitrophenyl)-
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one may confer unique properties such as increased lipophilicity and enhanced biological activity compared to its analogs with different substituents.
Propiedades
Número CAS |
330175-58-1 |
|---|---|
Fórmula molecular |
C15H11FN2O3S |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11FN2O3S/c16-11-4-6-12(7-5-11)17-14(19)9-22-15(17)10-2-1-3-13(8-10)18(20)21/h1-8,15H,9H2 |
Clave InChI |
YMAWFDKHMUOBFM-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















